Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine
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Overview
Description
Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine typically involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5°C) and monitored using thin layer chromatography (TLC) to ensure the completion of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The compound is employed in fluorescence microscopy and imaging to study cellular processes.
Industry: The compound is used in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine involves its interaction with specific molecular targets, leading to fluorescence. The nitro group in the compound plays a crucial role in its fluorescent properties, and the compound can bind to various biomolecules, allowing for their visualization under a fluorescence microscope .
Comparison with Similar Compounds
Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine is unique due to its specific structure and fluorescent properties. Similar compounds include:
NBD-GPP: A fluorescent analog of geranyl pyrophosphate, used in protein prenyltransferase assays. These compounds share the oxadiazole core but differ in their specific applications and molecular targets.
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N,N-dimethyl-7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4O3/c1-10(2)6-3-4-8(12(13)14)11-7(6)5-9-15-11/h3-5,9H,1-2H3 |
InChI Key |
LANIXBIUKYAMDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(N2C1=CNO2)[N+](=O)[O-] |
Origin of Product |
United States |
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